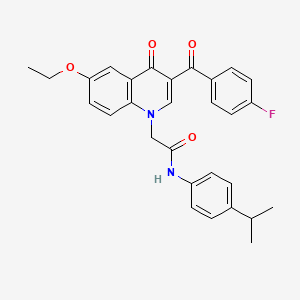

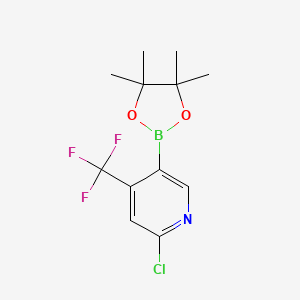

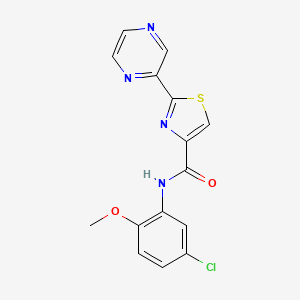

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of pyrimidine, specifically a 2-chlorothieno[3,2-d]pyrimidin-4-yl derivative, has been synthesized and studied for its antiproliferative activity and molecular structure . Another related compound, a 4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl derivative, has been synthesized and evaluated for antiviral activity . These compounds are structurally related to this compound and provide insights into the chemical behavior and potential biological activities of such compounds.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple steps, including condensation reactions, chlorination, and aminolysis. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that had been previously chlorinated . Similarly, novel benzamide derivatives were synthesized by replacing the glutamic acid part of the Pemetrexed drug with various amines using diethylphosphorocyanidate (DEPC) as a coupling agent . These methods could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by X-ray diffraction and optimized using density functional theory (DFT). The bond lengths and angles obtained from DFT calculations are compared with experimental values to confirm the structure . The molecular electrostatic potential (MEP) surface map is also investigated to understand the electronic distribution within the molecule . These techniques would be applicable to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with amines has been studied, with pivalic acid being used as a solvent for the aminolysis of nitroamino-pyrimidin-4(3H)-one derivatives with arylamines of low basicity . This reaction specificity indicates that the choice of solvent and the basicity of the reactants are crucial for successful aminolysis, which is a key consideration for the chemical reactions of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The antiproliferative activity of these compounds against various cancer cell lines suggests that they have significant biological activity, which could be related to their ability to interact with biological targets . The antiviral activity of related compounds against Newcastle disease virus also indicates potential for therapeutic applications . These properties would be relevant to this compound and could guide further research into its applications.

科学的研究の応用

Antitumor Activity

Research has revealed the potential antitumor properties of compounds related to "N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide". For example, a dideazatetrahydrofolate analogue, which shares structural similarities, has been identified as an inhibitor of thymidylate synthase with significant antitumor activities, making it a promising candidate for clinical evaluation (Taylor et al., 1992).

Synthesis and Biological Evaluation

The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been a focus, indicating the versatility of pyrimidine derivatives in therapeutic applications (Rahmouni et al., 2016).

DNA-Binding Properties

Pyrrole-imidazole polyamides, which are structurally related, demonstrate specific DNA sequence binding capabilities. These chemicals can bind to DNA sequences in vitro and in mammalian cells, showing potential for gene expression regulation (Liu & Kodadek, 2009).

Gene Silencing

Pyrrole-imidazole polyamides targeted to specific DNA regions have been investigated for their potential to silence gene expression, demonstrating the capability of small synthetic molecules to control gene expression at the transcription level (Matsuda et al., 2011).

Antimicrobial Activity

Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has shown antimicrobial properties. These findings highlight the potential of pyrimidine derivatives in developing new antimicrobial agents (Hossan et al., 2012).

作用機序

Target of action

The compound contains a pyrrole and a pyrimidine ring. Pyrrole is a basic heterocyclic organic compound that consists of a five-membered ring with alternating double bonds. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Compounds containing these structures often interact with various biological targets, including enzymes, receptors, and DNA/RNA .

Mode of action

The mode of action would depend on the specific biological target of the compound. For instance, many pyrrole-containing compounds are known to interact with DNA, often intercalating between base pairs, which can disrupt DNA replication and transcription .

Biochemical pathways

The affected pathways would depend on the specific biological target and the mode of action of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially inhibit or enhance that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. For instance, the presence of certain functional groups can affect the compound’s solubility, which can influence its absorption and distribution .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at specific pH levels .

Safety and Hazards

将来の方向性

The future directions in the study of these compounds often involve further exploration of their potential biological activities and therapeutic applications. For instance, these molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

特性

IUPAC Name |

2,2-dimethyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O/c1-15(2,3)14(21)17-7-6-16-12-10-13(19-11-18-12)20-8-4-5-9-20/h4-5,8-11H,6-7H2,1-3H3,(H,17,21)(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHADWUQZFJSTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2505424.png)

![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)

![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)